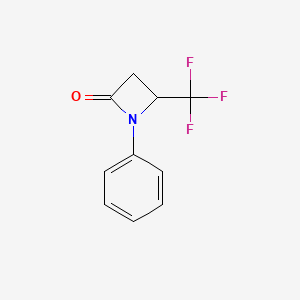

4,4,5,5-Tetrametil-2-(3-metil-5-(trifluorometil)fenil)-1,3,2-dioxaborolano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

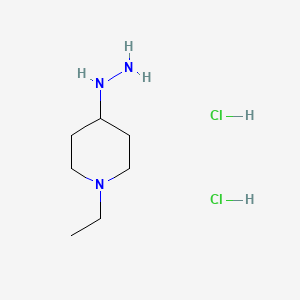

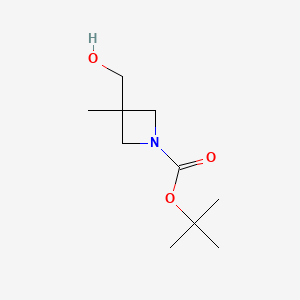

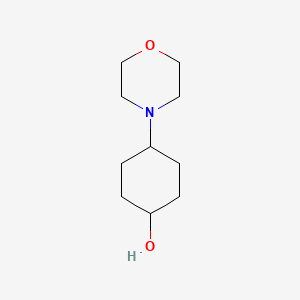

“4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane” is an important boric acid derivative . It is a significant intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The synthesis method of the compound is shown in Scheme 1 .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through the study of the molecular electrostatic potential and frontier molecular orbitals of the compound . The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound are also discussed .Aplicaciones Científicas De Investigación

Síntesis orgánica

Este compuesto es un intermedio importante en la síntesis orgánica . A menudo se utiliza en la protección de glicol, síntesis asimétrica de aminoácidos, reacciones de Diels–Alder y acoplamiento de Suzuki .

Desarrollo de fármacos

Los compuestos de ácido bórico como este a menudo se usan como inhibidores de enzimas o fármacos de ligandos específicos . Se pueden utilizar no solo en el tratamiento de tumores e infecciones microbianas, sino también en el diseño de fármacos contra el cáncer .

Investigación contra el cáncer

En la investigación de fármacos contra el cáncer, las enzimas producidas por compuestos de ácido bórico tenían especies reactivas de oxígeno altamente reactivas, lo que podría conducir a la apoptosis de la célula de cáncer de colon humano HCT116 . Este compuesto puede tratar el cáncer de colon de manera efectiva .

Sondas fluorescentes

<a data-citationid="b5ff076b-b512-7a53-c087-99e26f16c6b4-32-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1

Mecanismo De Acción

Target of Action

It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .

Biochemical Pathways

Boric acid compounds are known to be involved in various transformation processes due to their high reactivity .

Result of Action

It’s known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .

Action Environment

Boronic ester bonds, which this compound contains, are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TMT-3MFP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized. In addition, it is soluble in organic solvents and can be used in a wide range of reactions. However, there are some limitations to its use in laboratory experiments. TMT-3MFP is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, the reaction conditions required for its synthesis can be difficult to control.

Direcciones Futuras

The potential applications of TMT-3MFP are still being explored. One potential future direction is the development of new synthetic methods for the synthesis of complex molecules. In addition, further research could be done to explore the potential therapeutic applications of TMT-3MFP, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential biochemical and physiological effects of TMT-3MFP.

Métodos De Síntesis

TMT-3MFP is synthesized through a three-step process, starting with the reaction of 3-methyl-5-(trifluoromethyl)phenol (3MFP) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMTD). This reaction produces a dioxaborolane intermediate, which is then reacted with aqueous ammonia to form TMT-3MFP. The reaction is performed in a two-phase system, with the aqueous phase containing the ammonia and the organic phase containing the reactants. The reaction can be performed in a single-pot method or in a two-step method.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-6-10(14(16,17)18)8-11(7-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEQLHMVTFFKNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681913 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-84-5 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)